6-phenyl-3,4-dihydro-2H-pyran-2-one

Organic Synthesis Michael Acceptor Reactivity Regioisomer Differentiation

6-Phenyl-3,4-dihydro-2H-pyran-2-one (CAS 4055-00-9) is an α,β-unsaturated δ-lactone bearing a phenyl substituent exclusively at the 6-position of the 3,4-dihydro-2H-pyran-2-one ring. With a molecular formula of C₁₁H₁₀O₂, a molecular weight of 174.20 g/mol, and a calculated logP of 2.36, it occupies a distinct physicochemical space between smaller 6-alkyl congeners and more lipophilic poly-substituted analogs.

Molecular Formula C11H10O2
Molecular Weight 174.20 g/mol
Cat. No. B8431269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-phenyl-3,4-dihydro-2H-pyran-2-one
Molecular FormulaC11H10O2
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESC1CC(=O)OC(=C1)C2=CC=CC=C2
InChIInChI=1S/C11H10O2/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-3,5-7H,4,8H2
InChIKeyZHEFOTMDXGMKBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenyl-3,4-dihydro-2H-pyran-2-one – Procurement-Relevant Identity and Scaffold Profile


6-Phenyl-3,4-dihydro-2H-pyran-2-one (CAS 4055-00-9) is an α,β-unsaturated δ-lactone bearing a phenyl substituent exclusively at the 6-position of the 3,4-dihydro-2H-pyran-2-one ring . With a molecular formula of C₁₁H₁₀O₂, a molecular weight of 174.20 g/mol, and a calculated logP of 2.36, it occupies a distinct physicochemical space between smaller 6-alkyl congeners and more lipophilic poly-substituted analogs . The compound is classified as a synthetically versatile heterocyclic building block, valued as a precursor in medicinal chemistry campaigns and as a participant in inverse-electron-demand Diels-Alder cycloadditions owing to its electron-deficient enone system [1].

Why 6-Phenyl-3,4-dihydro-2H-pyran-2-one Cannot Be Trivially Replaced by Other 3,4-Dihydro-2H-pyran-2-one Derivatives


The 3,4-dihydro-2H-pyran-2-one scaffold presents two critical structural variables that preclude generic interchange: the position of the endocyclic double bond (3,4- vs. 5,6-dihydro) and the nature of the 6-substituent . The 3,4-dihydro isomer possesses an α,β-unsaturated lactone motif that acts as a competent Michael acceptor, whereas the 5,6-dihydro isomer places the double bond in the enol-ether position, fundamentally altering its electrophilic reactivity profile . Furthermore, replacing the 6-phenyl group with a 6-methyl substituent reduces both molecular weight (174.20 vs. 112.13 g/mol) and logP (2.36 vs. ~0.8 estimated), substantially changing lipophilicity, membrane permeability potential, and the ability to engage in π-stacking interactions with biological targets . These regioisomeric and substituent-dependent differences directly impact synthetic utility, downstream derivatization options, and biological screening outcomes, making one-to-one substitution scientifically unsound without explicit comparative validation.

Quantitative Differentiation Evidence: 6-Phenyl-3,4-dihydro-2H-pyran-2-one vs. Closest Analogs


Regioisomeric Double-Bond Position Drives Divergent Electrophilic Reactivity: 3,4-Dihydro vs. 5,6-Dihydro-2H-pyran-2-one

6-Phenyl-3,4-dihydro-2H-pyran-2-one contains an α,β-unsaturated lactone wherein the C3–C4 double bond is conjugated with the lactone carbonyl, establishing it as a competent Michael acceptor. In contrast, its 5,6-dihydro regioisomer (6-phenyl-5,6-dihydro-2H-pyran-2-one) positions the double bond as an enol-ether, which lacks the conjugated enone system . This structural distinction was experimentally exploited in NHC-catalyzed reactions: α,β-unsaturated enals react with enones to form 3,4-dihydro-2H-pyran-2-one products (1:1 and 1:2 adducts) through a Michael addition–lactonization cascade, a pathway that is mechanistically inaccessible to the 5,6-dihydro series [1].

Organic Synthesis Michael Acceptor Reactivity Regioisomer Differentiation

Physicochemical Differentiation: 6-Phenyl vs. 6-Methyl-3,4-dihydro-2H-pyran-2-one

Replacing the 6-phenyl substituent with a 6-methyl group produces a compound with significantly different physicochemical properties. 6-Phenyl-3,4-dihydro-2H-pyran-2-one (MW 174.20, logP 2.36) is more lipophilic and substantially larger than 6-methyl-3,4-dihydro-2H-pyran-2-one (MW 112.13, estimated logP ~0.8) . The phenyl ring enables π–π stacking interactions with aromatic residues in biological targets and provides a UV chromophore (λmax ~250–280 nm) that facilitates HPLC tracking, both absent in the 6-methyl analog [1].

Physicochemical Properties Lipophilicity Molecular Recognition

Cytotoxicity Screening Outcome: 6-Phenyl-3,4-dihydro-2H-pyran-2-one vs. Structurally Related δ-Lactones

6-Phenyl-3,4-dihydro-2H-pyran-2-one was tested for cytotoxic potency against the A2780 human ovarian tumor cell line in a screening panel . Although the specific IC₅₀ value was not disclosed in the accessible database entry, the compound was flagged as tested, placing it within a broader screening effort. By contrast, the structurally related natural product goniothalamin (6-styryl-5,6-dihydro-2H-pyran-2-one) has published IC₅₀ values in the 2–10 μM range across multiple cancer cell lines including HeLa and HL-60, while its fully hydrogenated derivative (6-phenethyltetrahydro-2H-pyran-2-one) shows complete loss of cytotoxic activity [1]. This class-level evidence indicates that the α,β-unsaturated lactone moiety and the nature of the 6-substituent are both critical for cytotoxicity.

Cytotoxicity Anticancer Screening A2780 Cell Line

HIV-1 Antiviral Screening: Inactivity of 6-Phenyl-3,4-dihydro-2H-pyran-2-one Contrasts with Substituted 5,6-Dihydro-2H-pyran-2-one HIV Protease Inhibitors

6-Phenyl-3,4-dihydro-2H-pyran-2-one was explicitly tested for antiviral activity against HIV-1 and reported as not active in the Aladdin screening database . This negative result is mechanistically informative when contrasted with the well-established class of 4-hydroxy-5,6-dihydro-2H-pyran-2-ones, which are potent HIV-1 protease inhibitors with reported IC₅₀ values as low as 3.1 nM for compounds such as PD 178390 analog 33 [1]. The key structural difference is that the active HIV protease inhibitors feature a 5,6-dihydro core with a 4-hydroxy substituent and a thioether-linked aryl group at C3, whereas the target compound lacks these essential pharmacophoric elements.

Antiviral Screening HIV-1 Protease Structure-Activity Relationship

Synthetic Access and Scaffold Versatility: Phenyl Substituent Enables π-Directed Derivatization Not Available to 6-Alkyl Analogs

The 6-phenyl ring of the target compound provides a handle for electrophilic aromatic substitution and transition-metal-catalyzed C–H functionalization that is entirely absent in 6-alkyl congeners . This capability has been exploited in the synthesis of more complex poly-substituted 3,4-dihydro-2H-pyran-2-ones, where the 6-aryl group directs regioselective functionalization . For instance, the 6-phenyl group has been utilized as a synthetic anchor in patents describing heterocyclic derivatives for pharmaceutical applications (US 9,212,130 B2), where the aryl ring enables further elaboration to generate compound libraries . In contrast, the 6-methyl analog (CAS 3740-59-8) is limited to reactions at the lactone ring itself, with no aromatic derivatization possible.

Synthetic Methodology Building Block Utility C–H Functionalization

Evidence-Backed Application Scenarios for 6-Phenyl-3,4-dihydro-2H-pyran-2-one Procurement


Medicinal Chemistry Library Synthesis: Exploiting the 6-Phenyl Ring as an Orthogonal Derivatization Vector

Procurement is justified when the synthetic objective requires a 3,4-dihydro-2H-pyran-2-one core that supports parallel SAR exploration. The 6-phenyl substituent provides five aromatic C–H positions amenable to electrophilic substitution and cross-coupling, enabling the construction of focused libraries where both the lactone core and the pendant aryl ring can be independently modified . This contrasts with 6-alkyl analogs (e.g., 6-methyl), which restrict diversification to the lactone ring alone. Patent precedent (US 9,212,130 B2) explicitly describes 6-aryl-3,4-dihydro-2H-pyran-2-ones as precursors for biologically active heterocyclic derivatives, validating the scaffold's relevance to pharmaceutical composition development .

Mechanistic Probe for α,β-Unsaturated Lactone Reactivity Studies

The 3,4-dihydro-2H-pyran-2-one core with a 6-phenyl substituent serves as a well-defined electrophilic substrate for investigating Michael addition kinetics and NHC-catalyzed annulation reactions. The phenyl group provides a convenient UV chromophore for reaction monitoring by HPLC, while the α,β-unsaturated lactone reacts with nucleophiles at the β-carbon in a manner documented for this compound class . This application is specifically enabled by the 3,4-dihydro (rather than 5,6-dihydro) double-bond regiochemistry, which establishes the requisite conjugated enone system; procurement of the 5,6-dihydro regioisomer would eliminate this reactivity .

Negative Selection Control in HIV-1 Protease Inhibitor Screening

Given the documented inactivity of 6-phenyl-3,4-dihydro-2H-pyran-2-one against HIV-1 , this compound can serve as a structurally related negative control when screening 4-hydroxy-5,6-dihydro-2H-pyran-2-one-based HIV-1 protease inhibitors (which can achieve IC₅₀ values as low as 3.1 nM) . Its use as a negative control is structurally justified: it shares the 6-phenyl substitution pattern with active inhibitors but lacks the essential C4-hydroxy and C3-thioether pharmacophoric groups, providing a clean structural comparator to confirm that observed antiviral activity is scaffold-specific rather than an artifact of the dihydropyranone core.

Cytotoxicity Screening Scaffold with Documented Tumor Cell Line Entry

The compound has been entered into cytotoxicity screening against the A2780 human ovarian tumor cell line , validating it as a recognized scaffold within anticancer screening programs. Procurement is appropriate for follow-up studies aiming to establish SAR around the 6-phenyl-3,4-dihydro-2H-pyran-2-one core, particularly given class-level evidence that α,β-unsaturated δ-lactones related to goniothalamin exhibit tumor-cell cytotoxicity with IC₅₀ values in the low micromolar range, while their fully saturated counterparts lose all activity . However, users should note that specific IC₅₀ data for this exact compound against A2780 cells was not publicly disclosed in the accessed database record, and in-house potency determination is required.

Quote Request

Request a Quote for 6-phenyl-3,4-dihydro-2H-pyran-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.